N-(3-hydroxyphenyl)methacrylamide

monomer purity solid-state processing crystallinity

N-(3-hydroxyphenyl)methacrylamide (CAS 14473‑49‑5) is a bifunctional methacrylamide monomer that carries a polymerizable methacrylamido group and a phenolic –OH substituent located at the meta position of the aromatic ring. This meta‑hydroxy arrangement endows the compound with distinctive hydrogen‑bonding patterns, solubility, and deprotection chemistry that are exploited in aqueous‑developable photoresist systems, antireflective coatings, and specialty polymeric dyes.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B8581774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxyphenyl)methacrylamide
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)NC1=CC(=CC=C1)O
InChIInChI=1S/C10H11NO2/c1-7(2)10(13)11-8-4-3-5-9(12)6-8/h3-6,12H,1H2,2H3,(H,11,13)
InChIKeyVAVZHSBOROHMQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-hydroxyphenyl)methacrylamide – Meta‑hydroxy Functional Methacrylamide Monomer for Advanced Photoresist and Specialty Polymer Procurement


N-(3-hydroxyphenyl)methacrylamide (CAS 14473‑49‑5) is a bifunctional methacrylamide monomer that carries a polymerizable methacrylamido group and a phenolic –OH substituent located at the meta position of the aromatic ring [1]. This meta‑hydroxy arrangement endows the compound with distinctive hydrogen‑bonding patterns, solubility, and deprotection chemistry that are exploited in aqueous‑developable photoresist systems, antireflective coatings, and specialty polymeric dyes [1][2]. When procured for research or industrial formulation, its well‑defined synthesis, solid‑state handling (mp 172–173 °C), and copolymerizability with vinyl ethers, methacrylates, and maleimides make it a versatile building block for functional macromolecular architectures that require a pendant phenol moiety [1].

Why Meta‑Hydroxy Positioning Cannot Be Replaced by the Para‑ or Ortho‑Hydroxy Analog in N-(3-hydroxyphenyl)methacrylamide Procurement


The three isomeric N‑(hydroxyphenyl)methacrylamides differ solely in the ring position of the hydroxyl group, yet this subtle change profoundly alters intermolecular hydrogen bonding, crystal lattice energy, and the reactivity of the phenol unit toward subsequent derivatization or deprotection [1]. In photoresist applications, meta‑hydroxyphenyl units are specifically preferred because their ester‑protected forms undergo more efficient hydrolysis to generate aqueous‑base‑soluble phenolic sites, a critical step during pattern development [1]. Substituting the meta isomer with the para or ortho analog would alter the dissolution contrast, potentially compromising lithographic resolution.

Quantitative Differentiation of N-(3-hydroxyphenyl)methacrylamide Against Its Closest Structural Analogs


Meta‑ vs Para‑Hydroxy Methacrylamide: Melting Point Elevation Reflecting Different Crystalline Packing

N-(3-hydroxyphenyl)methacrylamide exhibits a melting point of 172–173 °C [1], whereas the para‑substituted isomer N-(4-hydroxyphenyl)methacrylamide melts at 154–158 °C [2]. The ~18 °C higher melting point of the meta isomer indicates stronger intermolecular hydrogen bonding in the solid state, which can affect solubility, recrystallization efficiency, and shelf‑life stability during long‑term monomer storage.

monomer purity solid-state processing crystallinity

Aqueous‑Base Developability: Meta‑Hydroxyphenyl Units Enable Efficient Deprotection in Chemically Amplified Photoresists

Patents describing chemically amplified photoresists explicitly favor polymers containing meta‑hydroxyphenyl repeat units because the corresponding ester‑protected (e.g., acetoxy) meta‑phenolic groups undergo more facile hydrolysis under mild basic conditions, generating the free –OH sites required for aqueous base solubility [1]. Although quantitative hydrolysis rate constants are not publicly available, the consistent preference for the meta isomer across multiple photoresist formulations constitutes strong class‑level evidence for a processing advantage.

photoresist aqueous alkaline developer lithography

Light Fastness of Meta‑Substituted Azo Polymeric Dye Superior to C.I. Pigment Yellow 1

A homopolymer derived from a 4‑[(m‑methacrylamidophenyl)azo]‑3‑methyl‑1‑phenyl‑2‑pyrazolin‑5‑one monomer was compared with the conventional low‑molecular‑weight C.I. Pigment Yellow 1 in poly(methyl methacrylate) cast films under identical accelerated fading conditions [1]. The polymeric dye exhibited substantially better light fastness than the control pigment, whereas a structurally analogous polymeric dye carrying a different azo coupling component showed very poor light fastness, highlighting the role of the specific meta‑methacrylamidophenyl azo structure.

polymeric dye light fastness azo chromophore

Synthetic Yield and Scalability: Reproducible Preparation at the 0.9 mol Scale

N-(3-hydroxyphenyl)methacrylamide can be synthesized in good yield and purity by reaction of m‑aminophenol with methacrylic anhydride. At the 0.9 mol scale, a yield of 81 % was obtained [1], while a smaller‑scale preparation (0.43 mol) using methacrylic anhydride in acetone at 0 °C gave 86.6 % yield [2]. Both routes deliver a white crystalline solid after simple aqueous work‑up and recrystallization from ethanol/water.

synthesis scalability process chemistry monomer supply

Procurement‑Relevant Application Scenarios for N-(3-hydroxyphenyl)methacrylamide


Aqueous‑Developable Bottom Antireflective Coatings (BARCs) for 193 nm and 248 nm Lithography

The monomer’s meta‑hydroxy group enables the synthesis of copolymers that incorporate both dye‑containing and crosslinking units, yielding aqueous‑based antireflective films that suppress standing waves during photoresist exposure. This application leverages the compound’s copolymerizability with vinyl ethers and acrylates, as demonstrated in US 5,652,297 [1].

Matrix Resin for Chemically Amplified Positive‑Tone Photoresists

Protection of the meta‑hydroxy group as an acid‑labile ester (e.g., acetoxy) followed by copolymerization provides a resist binder that undergoes efficient acid‑catalyzed deprotection to generate aqueous‑base‑soluble phenolic sites. This approach is specifically claimed in US 2003/235777 A1 [1] and represents a key application where substitution by the para isomer would alter development kinetics.

Synthesis of Light‑Fast Polymeric Azo Dyes for Coatings and Plastics

Diazotization of sulfanilic acid and coupling to the meta‑methacrylamidophenol moiety delivers azo monomers that can be polymerized to produce non‑migrating, light‑fast colorants. The polymeric dye derived from the 4‑[(m‑methacrylamidophenyl)azo]‑pyrazolin‑5‑one system showed superior light fastness to C.I. Pigment Yellow 1, making it suitable for durable coloration applications [1].

Functional Monomer for Phenol‑Derivatized Specialty Copolymers

The free phenolic –OH provides a handle for further functionalization (e.g., esterification, etherification, metal chelation) after polymerization, enabling the preparation of tailored copolymers for separation science, catalysis, or biomedical coatings. The meta placement of the hydroxyl group influences the pKa and hydrogen‑bond donor strength relative to the para isomer, potentially affecting binding selectivity in molecularly imprinted polymers.

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